molecular formula C8H8N2O4S B14552940 N-[(4-Nitrophenyl)methylidene]methanesulfonamide CAS No. 62153-40-6

N-[(4-Nitrophenyl)methylidene]methanesulfonamide

Cat. No.: B14552940
CAS No.: 62153-40-6
M. Wt: 228.23 g/mol
InChI Key: SJPUENYLFSFDRU-UHFFFAOYSA-N
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Description

N-[(4-Nitrophenyl)methylidene]methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. It is characterized by the presence of a nitrophenyl group attached to a methanesulfonamide moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Nitrophenyl)methylidene]methanesulfonamide typically involves the condensation reaction between 4-nitrobenzaldehyde and methanesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Nitrophenyl)methylidene]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methanesulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Nucleophiles like amines and thiols can react with the methanesulfonamide group.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted methanesulfonamide compounds.

Scientific Research Applications

N-[(4-Nitrophenyl)methylidene]methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Nitrophenyl)methylidene]methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(4-nitrophenyl)methanesulfonamide
  • N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide

Uniqueness

N-[(4-Nitrophenyl)methylidene]methanesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

62153-40-6

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

N-[(4-nitrophenyl)methylidene]methanesulfonamide

InChI

InChI=1S/C8H8N2O4S/c1-15(13,14)9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3

InChI Key

SJPUENYLFSFDRU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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